molecular formula C17H16O4Te B14413530 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid CAS No. 84144-26-3

3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid

Cat. No.: B14413530
CAS No.: 84144-26-3
M. Wt: 411.9 g/mol
InChI Key: HLRUHEQHKBJQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3,5-dimethoxyphenyl tellurium trichloride with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organotellurium chemistry and standard organic synthesis techniques would apply.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Compounds with tellurium replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical properties.

    Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid is not well-documented. it is believed that the tellurium atom plays a crucial role in its reactivity and potential biological activity. The compound may interact with biological molecules through the formation of tellurium bonds, affecting various molecular targets and pathways.

Properties

CAS No.

84144-26-3

Molecular Formula

C17H16O4Te

Molecular Weight

411.9 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)tellanyl-3-phenylprop-2-enoic acid

InChI

InChI=1S/C17H16O4Te/c1-20-13-8-14(21-2)10-15(9-13)22-16(11-17(18)19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)

InChI Key

HLRUHEQHKBJQLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[Te]C(=CC(=O)O)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.